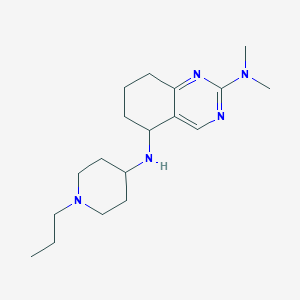![molecular formula C23H32N4O B6033895 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6033895.png)
7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane is a novel compound that has gained interest in scientific research due to its potential therapeutic effects. This compound belongs to the class of spirocyclic compounds, which have unique structural features that make them attractive for drug discovery.5]decane.
Wirkmechanismus
The mechanism of action of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also modulate neurotransmitter systems that are involved in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane is its unique spirocyclic structure, which may make it a promising candidate for drug discovery. However, the compound's complex synthesis method and limited availability may pose challenges for lab experiments. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane. One direction is to investigate the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetic properties, as well as its potential use in combination therapies for cancer and other diseases.
Conclusion:
In conclusion, 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential therapeutic effects in various diseases. Its unique spirocyclic structure makes it an attractive candidate for drug discovery. However, further studies are needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 1H-pyrazole-1-carboxylic acid with 4-isopropylbenzylamine, followed by the reaction of the resulting intermediate with 2,7-diazaspiro[4.5]decane-1,6-dione. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-19(2)21-7-5-20(6-8-21)15-25-12-3-9-23(17-25)10-14-26(18-23)22(28)16-27-13-4-11-24-27/h4-8,11,13,19H,3,9-10,12,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVWRKGQSKXJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
![N-{4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6033834.png)

![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033848.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B6033849.png)
![3-methyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6033854.png)
![1-(4-chlorophenyl)-2-[(5-{[(5-chloro-8-quinolinyl)oxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6033862.png)
![1-(3-methoxybenzyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B6033866.png)
![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isonicotinamide](/img/structure/B6033873.png)
![2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6033876.png)
![6-amino-2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B6033878.png)
![1-(diethylamino)-3-[5-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6033884.png)

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylmethanamine](/img/structure/B6033890.png)